molecular formula C19H25NO6 B5514721 4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol

4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol

Cat. No. B5514721
M. Wt: 363.4 g/mol
InChI Key: QCZLDUXTDPTUPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol often involves multi-step chemical reactions, including ring opening followed by closure, to form novel structures. For instance, the synthesis of related benzofuran derivatives showcases the complexity and precision required in chemical synthesis processes, utilizing specific conditions and catalysts to achieve the desired compound (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is typically established through spectral data and elemental analysis. Advanced techniques like NMR spectroscopy and X-ray diffraction play crucial roles in confirming the structures of synthesized heterocycles, revealing the intricate arrangements of atoms and bonds within the molecule (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Compounds within this category undergo various chemical reactions, leading to the formation of new derivatives that possess different heterocyclic or acyclic moieties. These reactions are often guided by the molecule's reactivity towards specific reagents, allowing for the synthesis of a wide range of benzofuran derivatives with diverse chemical properties (Rahman et al., 1991).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystal structure, are determined through experimental measurements and theoretical calculations. These properties are influenced by the molecule's specific structural features, such as substituents and their positions, which affect intermolecular interactions and, consequently, the compound's physical state and behavior (Hassan et al., 2014).

Scientific Research Applications

Photochemical Transformations and Synthesis

Research has demonstrated methods for synthesizing benzofuran derivatives, including compounds structurally related to "4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol", through photochemical transformations. Eberbach et al. (1971) highlighted oxepin synthesis from furanes and acetylenic dienophiles via Diels-Alder reactions, photochemical transformations, and thermal openings, underscoring the synthesis's scope and limitations (Eberbach et al., 1971).

Vasorelaxant Properties

A study by Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids and performed a quantitative structure-activity relationship study. These compounds showed significant vasodilatation properties, suggesting potential applications in cardiovascular research (Hassan et al., 2014).

Quantum and Thermodynamic Studies

Halim and Ibrahim (2022) conducted quantum studies, non-linear optical (NLO), and thermodynamic properties analysis on a novel benzofuran derivative. Their work provides insights into the chemical's stability, reactivity, and potential for various applications, including materials science (Halim & Ibrahim, 2022).

Palladium-Catalyzed Synthesis

Gabriele et al. (2000) explored the palladium-catalyzed synthesis of heterocyclic derivatives, indicating methods that could be applicable for synthesizing compounds with structures similar to "4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol". Their work focuses on the oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, showcasing a potential route for synthesizing complex benzofuran derivatives (Gabriele et al., 2000).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary widely depending on their structure and the target they interact with. Some benzofuran derivatives have shown antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, the Material Safety Data Sheet (MSDS) for 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid provides information about its potential hazards, handling, storage, and disposal .

Future Directions

Benzofuran derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the synthesis of new benzofuran derivatives and the exploration of their biological activities .

properties

IUPAC Name

(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)-(6-hydroxy-1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-4-24-15-7-6-14-12(3)16(26-17(14)18(15)25-5-2)19(22)20-8-9-23-11-13(21)10-20/h6-7,13,21H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZLDUXTDPTUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCOCC(C3)O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6,7-Diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol

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